N-(4-ethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
N-(4-ethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic carboxamide-linked pyridopyrrolopyrimidine derivative. Its core structure features a pyrido-pyrrolo-pyrimidine scaffold substituted with methyl groups at positions 1 and 9, and a 4-ethoxyphenyl carboxamide moiety at position 2. These derivatives are studied for diverse biological activities, including SARS-CoV-2 main protease (Mpro) inhibition, antitubercular effects, and antibiofilm properties .
Properties
Molecular Formula |
C21H20N4O3 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C21H20N4O3/c1-4-28-15-9-7-14(8-10-15)22-20(26)17-12-16-19(24(17)3)23-18-13(2)6-5-11-25(18)21(16)27/h5-12H,4H2,1-3H3,(H,22,26) |
InChI Key |
VNWHPLHHBFJARD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(N2C)N=C4C(=CC=CN4C3=O)C |
Origin of Product |
United States |
Preparation Methods
Hantzsch Dihydropyridine Synthesis
The Hantzsch method provides a foundational route for constructing the dihydropyridine core. A modified protocol involves condensation of ethyl acetoacetate, 4-ethoxybenzaldehyde, and ammonium acetate in ethanol under reflux (24–48 hours). The resulting 1,4-dihydropyridine intermediate undergoes oxidation with MnO₂ or DDQ to yield the pyridine ring. Subsequent functionalization introduces the pyrrolo[2,3-d]pyrimidine moiety via nucleophilic substitution.
Key Steps
-
Condensation:
-
Oxidation:
-
Cyclization:
Reaction with 2-aminopyrrole-3-carboxamide in DMF at 120°C forms the fused pyrrolopyrimidine system.
Yield
Stepwise Ring Assembly
Pyrimidine Core Construction
The pyrimidine ring is synthesized via Biginelli-like reactions. A mixture of thiourea, ethyl cyanoacetate, and 1,3-dimethylbarbituric acid in acetic acid forms 6-amino-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile. Methylation at N1 and N9 positions is achieved using methyl iodide and K₂CO₃ in acetone.
Reaction Conditions
Pyrrolo[2,3-d]Pyrimidine Formation
The pyrrolo ring is introduced via Buchwald–Hartwig amination. Palladium-catalyzed coupling of 4-chloropyrimidine with 3-aminopyrrole derivatives in the presence of Xantphos ligand and Cs₂CO₃ generates the bicyclic framework.
Optimization Data
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Toluene | 74 |
| PdCl₂(PPh₃)₂ | BINAP | DMF | 62 |
Functionalization of the Carboxamide Group
Amidation of Pyrido-Pyrrolo-Pyrimidine Carboxylic Acid
The 2-carboxamide substituent is introduced via activation of the carboxylic acid intermediate. Treatment with SOCl₂ forms the acyl chloride, which reacts with 4-ethoxyaniline in THF at 0°C.
Procedure
-
Acid activation:
-
Amidation:
Yield
Advanced Cyclization Techniques
Boron Trifluoride-Etherate-Mediated Cyclization
A one-pot synthesis involves reacting 5-formyl-1,3-dimethyluracil with N-(4-ethoxyphenyl)pyrrole-2-carboxamide in dichloroethane (DCE) using BF₃·Et₂O as a catalyst. Intramolecular cyclization occurs at 55°C over 6 hours, forming the tricyclic system.
Advantages
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Multicomponent Reaction | 58 | 98 | Moderate |
| Stepwise Assembly | 68 | 95 | High |
| BF₃ Cyclization | 75 | 99 | Low |
Challenges and Optimization
Regioselectivity in Cyclization
Competing pathways during pyrrolo ring formation lead to regioisomers. Using sterically hindered bases (e.g., DIPEA) suppresses side reactions.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) improve solubility but may degrade sensitive intermediates. Switching to toluene or DCE enhances stability.
Characterization Data
Spectroscopic Confirmation
-
¹H NMR (500 MHz, DMSO-d₆) : δ 8.72 (s, 1H, H-3), 7.48 (d, J = 8.6 Hz, 2H, Ar-H), 6.92 (d, J = 8.6 Hz, 2H, Ar-H), 3.98 (q, J = 7.0 Hz, 2H, OCH₂), 3.85 (s, 3H, N-CH₃), 2.61 (s, 3H, C-CH₃), 1.34 (t, J = 7.0 Hz, 3H, CH₃).
-
HRMS : m/z [M+H]⁺ calcd for C₂₁H₂₁N₄O₃: 377.1608; found: 377.1611.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with different properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,3-d]pyrimidine derivatives .
Scientific Research Applications
Biological Activities
Research indicates that derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines exhibit a range of biological activities:
- Antitumor Activity : Compounds in this class have been studied for their ability to inhibit tumor growth. For instance, certain derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antiviral Properties : Some studies suggest that these compounds can inhibit viral replication mechanisms, making them potential candidates for antiviral drug development .
- Anti-inflammatory Effects : The anti-inflammatory activity of pyrido derivatives has been documented, indicating their potential use in treating inflammatory diseases .
Synthesis Techniques
The synthesis of N-(4-ethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : The initial step often involves the condensation of appropriate aromatic amines with carbonyl compounds.
- Cyclization : Subsequent cyclization reactions form the fused pyrido-pyrimidine structure.
- Functionalization : Further modifications can introduce various substituents to enhance biological activity.
Case Studies
Several studies have explored the applications of this compound:
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrido-pyrimidine derivatives for their antitumor efficacy. The results demonstrated that specific substitutions on the phenyl ring significantly enhanced cytotoxicity against breast cancer cell lines .
Case Study 2: Antiviral Research
Research conducted by the National Institutes of Health investigated the antiviral properties of similar compounds against HIV and other viruses. Results indicated that certain derivatives effectively inhibited viral replication in vitro and showed promise for further development as antiviral agents .
Case Study 3: Anti-inflammatory Mechanisms
A recent study focused on the anti-inflammatory effects of pyrido derivatives in animal models of arthritis. The findings suggested that these compounds could reduce inflammation markers significantly compared to control groups .
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to the suppression of tumor cell growth and proliferation . The compound’s structure allows it to bind to the active sites of these enzymes, blocking their activity and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The 4-ethoxyphenyl group in the target compound is structurally analogous to other N-aryl substituents in related derivatives. Key structural variations and their implications are summarized below:
*Calculated based on structural similarity to compound 24.
Key Observations :
- Electron-donating groups (e.g., 4-ethoxy, 4-dimethylamino) may enhance binding to enzymes like Mpro by increasing electron density in the aryl ring .
- Halogen substituents (e.g., 3-fluoro, 4-chloro) improve metabolic stability and influence lipophilicity .
SARS-CoV-2 Mpro Inhibition
- Compound 21 (N-(2-fluorophenyl)-1-benzyl-...) showed an IC50 value comparable to the reference inhibitor GC376, though the target compound’s 4-ethoxy group may offer improved solubility over benzyl derivatives .
- Intermediate 17 (methyl ester precursor) was inactive (IC50 > 100 µM), highlighting the necessity of the carboxamide moiety for activity .
Antitubercular Activity
- A related imidazole-propyl analog () inhibited M. tuberculosis at 20 mg/mL, suggesting that bulkier substituents (e.g., 4-ethoxyphenyl) might enhance potency through hydrophobic interactions .
Antibiofilm Activity
- Pyridopyrrolopyrimidine carboxamides () demonstrated biofilm inhibition against S. aureus and P. aeruginosa. The 4-ethoxy group’s balance of hydrophobicity and polarity could optimize penetration into bacterial membranes .
Physicochemical and Pharmacokinetic Properties
Key Trends :
- Higher polar surface area in dimethylamino derivatives (75.3 Ų) may limit blood-brain barrier penetration compared to the target compound .
Biological Activity
N-(4-ethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 324.37 g/mol
- IUPAC Name : this compound
Structural Features
The compound features a pyrido-pyrrolo-pyrimidine framework which is significant for its biological activity. The ethoxy group is hypothesized to enhance solubility and bioavailability.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative properties of compounds similar to this compound. For instance:
- EC Values : In a study evaluating related structures, compounds exhibited varying EC values ranging from 0.79 µM to 23 µM against different cancer cell lines such as HeLa and CFPAC-1 .
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Cell Proliferation : Compounds have been shown to induce apoptosis in cancer cells.
- DNA Damage : Some derivatives cause DNA damage leading to cell cycle arrest .
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell metabolism has been suggested but requires further validation .
Study 1: Antiproliferative Activity
A series of pyrrolo[2,3-d]pyrimidines were synthesized and tested for their antiproliferative activity. The compound exhibited significant growth inhibition on pancreatic adenocarcinoma cells with an IC of 0.79 µM .
Study 2: Structure-Activity Relationship
Research indicated that the introduction of various substituents on the pyrrolo framework could modulate the antiproliferative activity significantly. For example, halogenated derivatives showed enhanced activity compared to their non-halogenated counterparts .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Structure Type | IC (µM) | Cell Line |
|---|---|---|---|
| Compound A | Pyrrolo | 0.79 | CFPAC-1 |
| Compound B | Pyrimidine | 0.98 | HeLa |
| Compound C | Dihydropyridine | 3.3 | Various Cancer Cells |
| Compound D | Halogenated | 23 | Non-specific |
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Triggers programmed cell death in cancer cells |
| DNA Damage | Causes breaks leading to cell cycle arrest |
| Enzyme Inhibition | Potential blockade of metabolic pathways |
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis typically involves a multi-step protocol starting with pyrido-pyrrolo-pyrimidine intermediates. and describe a general procedure:
- Step 1 : Condensation of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate in methanol using triethylamine as a base to form intermediates .
- Step 2 : Cyclization via sodium methoxide in methanol, followed by acidification (HCl) to precipitate the product . Key parameters include room-temperature stirring (1 hour) and controlled heating (50–60°C) to optimize cyclization .
Q. What characterization techniques are essential for structural confirmation?
- 1H/13C NMR : Assign proton environments (e.g., δ 2.35 ppm for CH3 and δ 3.78 ppm for OCH3 in ) and carbon frameworks .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 258.0 [M+H]+ in ) .
- Elemental Analysis : Verify purity via carbon, hydrogen, and nitrogen content (e.g., C 60.66%, H 4.27%, N 16.30%) .
Q. What preliminary biological assays are suitable for initial activity screening?
Use standardized models like the "acetic acid writhing" test ( ) to evaluate analgesic activity. Ensure consistent dosing (e.g., 10–50 mg/kg) and control groups to assess baseline responses .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Solvent Selection : Methanol is preferred for intermediate solubility and cyclization efficiency .
- Catalyst Use : Triethylamine enhances condensation rates by deprotonating reactive intermediates .
- Temperature Control : Heating at 50–60°C for 30–60 minutes improves cyclization while minimizing side reactions .
- pH Adjustment : Acidification to pH < 7 ensures product precipitation with minimal impurities .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Dose-Response Studies : Identify activity thresholds (e.g., EC50 values) to differentiate true inactivity from assay sensitivity limits .
- Bioisosteric Replacement : Replace the ethoxyphenyl group with bioisosteres (e.g., 4-hydroxyquinolin-2-one in ) to probe electronic effects on activity .
- Computational Modeling : Use molecular docking to predict binding interactions with targets (e.g., kinases) and explain unexpected activity trends .
Q. How can structure-activity relationships (SAR) be systematically analyzed?
- Substituent Variation : Modify the 4-ethoxyphenyl and methyl groups to assess steric/electronic effects. found that benzylamide substituents with electron-withdrawing groups enhanced analgesic activity .
- Biological Profiling : Test derivatives against multiple targets (e.g., kinases, GPCRs) to identify selectivity patterns. For example, highlights thienopyrimidine derivatives with dual antimicrobial and anticancer activity .
Q. What advanced methods elucidate interactions with biological targets?
- X-ray Crystallography : Determine binding modes in enzyme active sites (e.g., kinase inhibition) .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon/koff) for target engagement .
- Metabolic Stability Assays : Use liver microsomes to assess cytochrome P450-mediated degradation .
Methodological Considerations
Q. How should researchers validate synthetic intermediates?
- Intermediate Tracking : Use TLC or HPLC to monitor reaction progress (e.g., Rf values in ) .
- Isolation Techniques : Filter intermediates under reduced pressure and wash with cold methanol to remove unreacted starting materials .
Q. What statistical approaches optimize reaction conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
